molecular formula C7H9NO2 B2380462 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one CAS No. 1202769-93-4

3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one

Cat. No.: B2380462
CAS No.: 1202769-93-4
M. Wt: 139.154
InChI Key: RKJOSOCBDGSTIJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a chiral catalyst to achieve the desired stereochemistry. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxy group can form hydrogen bonds with various biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethynyl-3-hydroxy-1-ethylpyrrolidin-2-one
  • 3-Ethynyl-3-hydroxy-1-propylpyrrolidin-2-one
  • 3-Ethynyl-3-hydroxy-1-butylpyrrolidin-2-one

Uniqueness

3-Ethynyl-3-hydroxy-1-methylpyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethynyl group allows for unique substitution reactions, while the hydroxy group provides opportunities for hydrogen bonding and oxidation reactions .

Properties

IUPAC Name

3-ethynyl-3-hydroxy-1-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-3-7(10)4-5-8(2)6(7)9/h1,10H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKJOSOCBDGSTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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